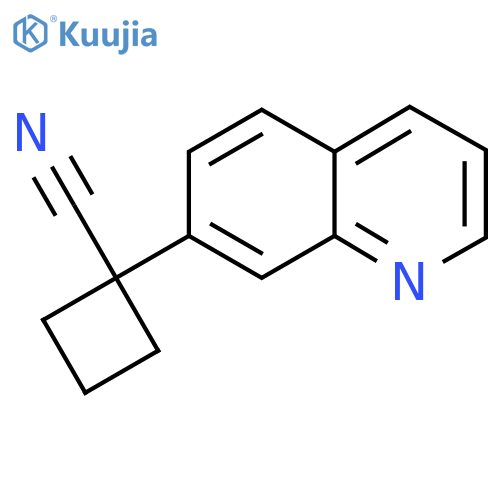Cas no 2114482-28-7 (1-(quinolin-7-yl)cyclobutane-1-carbonitrile)

2114482-28-7 structure
商品名:1-(quinolin-7-yl)cyclobutane-1-carbonitrile
1-(quinolin-7-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(quinolin-7-yl)cyclobutane-1-carbonitrile
- EN300-1760854
- 2114482-28-7
-
- インチ: 1S/C14H12N2/c15-10-14(6-2-7-14)12-5-4-11-3-1-8-16-13(11)9-12/h1,3-5,8-9H,2,6-7H2
- InChIKey: QNGVNQOCFAUMRM-UHFFFAOYSA-N
- ほほえんだ: N#CC1(C2C=CC3=CC=CN=C3C=2)CCC1
計算された属性
- せいみつぶんしりょう: 208.100048391g/mol
- どういたいしつりょう: 208.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-(quinolin-7-yl)cyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760854-1.0g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1760854-10.0g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1760854-2.5g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 2.5g |
$2408.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-0.5g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 0.5g |
$1180.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-1g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 1g |
$1229.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-10g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 10g |
$5283.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-0.05g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 0.05g |
$1032.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-0.1g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 0.1g |
$1081.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-0.25g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 0.25g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1760854-5.0g |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile |
2114482-28-7 | 5g |
$3562.0 | 2023-06-03 |
1-(quinolin-7-yl)cyclobutane-1-carbonitrile 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2114482-28-7 (1-(quinolin-7-yl)cyclobutane-1-carbonitrile) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
